2-丁醇,3,3,4,4-四氟-

描述

Synthesis of Fluorinated Compounds

The synthesis of fluorinated organic compounds has been a subject of interest due to their unique properties and applications. In the first study, a fluorinated epoxide derivative, specifically 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was prepared through a nucleophilic substitution reaction. The starting materials included epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol. The subsequent ring-opening polymerization using boron trifluoride etherate as the initiator led to the formation of a polymer with a molecular weight of 1,400. The reaction conditions were optimized for temperature and time, and the structures were confirmed by 1H NMR and IR spectroscopy .

Molecular Structure Analysis

In the realm of molecular structure, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution. The reaction involved lithium dimesitylphosphide and hexafluorobenzene. The study also explored the oxidation and methylation of the phosphorus atoms, leading to bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. The molecular structures were confirmed by spectroscopic methods, including 19F NMR, and X-ray crystallography, which revealed large bond angles around the phosphorus atoms. Electrochemical measurements provided insights into the redox properties of these compounds .

Chemical Reactions Analysis

The reactivity of organolithium compounds was investigated through the synthesis of 2,3,4,5-tetrafluorophenyllithium from 1,2,3,4-tetrafluorobenzene using n-butyllithium. The organolithium intermediate exhibited diverse reactivity, engaging in reactions with water, carbon dioxide, and various chlorosilanes, mercuric chloride, and cuprous iodide. These reactions demonstrate the synthetic utility of the organolithium intermediate in creating a variety of functionalized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which impart unique characteristics such as high thermal stability and chemical resistance. The studies mentioned provide a glimpse into these properties through the synthesis and characterization of complex fluorinated structures. The use of NMR and IR spectroscopy, along with X-ray crystallography, allowed for a detailed analysis of the compounds' properties. The electrochemical behavior of the bis(phosphino) derivatives further underscores the impact of fluorination on the chemical properties of organic molecules .

科学研究应用

生物燃料潜力和生产技术

生物燃料生产的进展

探索丁醇(包括 2-丁醇等衍生物)作为一种可再生生物燃料,突出了其与传统燃料的竞争力,因为它具有更高的能量含量和比乙醇更低的挥发性等有利特性。研究已经调查了丁醇的燃烧特性、发动机性能和废气排放,表明它作为汽油或柴油的优良替代品。丁醇生产方法的进步,包括代谢工程和发酵技术,旨在提高其作为第二代生物燃料的可行性 (Jin 等,2011)。

环境影响和降解

全氟烷基化学物质的微生物降解

对包括 2-丁醇、3,3,4,4-四氟-相关的全氟烷基化学物质的微生物降解的研究很全面。这些研究专注于了解全氟烷基物质 (PFAS) 的环境归宿和影响,重点是它们的生物降解性和通过微生物过程转化为全氟烷基酸 (PFAA) 的过程。这项研究对于评估 PFAS 的环境影响和制定减轻其持久性和毒性的策略至关重要 (Liu 和 Avendaño,2013)。

非天然宿主生物燃料生产中的挑战

工程化非天然宿主以生产 1-丁醇

对非天然宿主进行基因工程以生产 1-丁醇(包括氟化衍生物)为生物燃料生产提供了一条有希望的途径。尽管有潜在的好处,但底物利用、辅因子失衡和有效的途径整合等挑战阻碍了这些工程生物中 1-丁醇的工业规模生产。研究工作旨在通过先进的遗传和代谢工程策略克服这些障碍,突出了对可持续和高效的生物燃料生产技术的持续追求 (Nawab 等,2020)。

属性

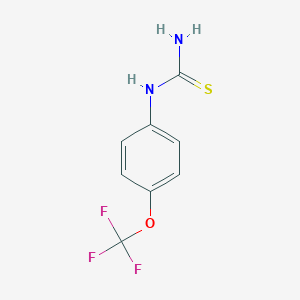

IUPAC Name |

3,3,4,4-tetrafluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-2(9)4(7,8)3(5)6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGUZUMWYWMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880228 | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butanol, 3,3,4,4-tetrafluoro- | |

CAS RN |

17425-25-1 | |

| Record name | 2-Butanol, 3,3,4,4-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-TETRAFLUORO-2-BUTANOL, TECH. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)